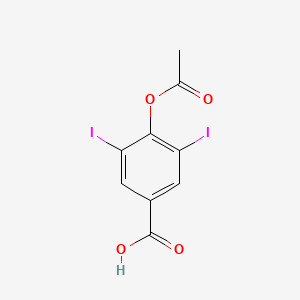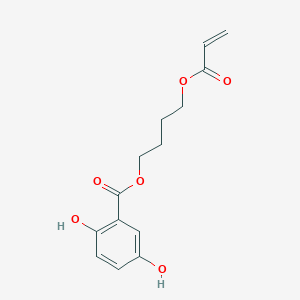![molecular formula C18H21N3O5 B2808440 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 1105205-89-7](/img/structure/B2808440.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a morpholinoethyl group . The benzo[d][1,3]dioxol-5-yl group is a common motif in many natural products and pharmaceuticals . The isoxazole ring is a five-membered heterocycle with an oxygen atom and a nitrogen atom, and it’s often found in pharmaceuticals due to its diverse biological activities. The morpholinoethyl group contains a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom, attached to an ethyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods. The benzo[d][1,3]dioxol-5-yl group could potentially be introduced through a reaction with a suitable precursor . The morpholinoethyl group could be introduced through a nucleophilic substitution reaction or through reductive amination.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system, the isoxazole is a five-membered heterocycle, and the morpholinoethyl group contains a six-membered heterocycle .Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues, including compounds with similar structural components to "2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide," have been synthesized and evaluated for potential carcinogenicity. These studies contribute to understanding the biological activity and safety profiles of such compounds, which is crucial for their potential therapeutic applications (Ashby et al., 1978).
Biological Effects of Acetamide and Derivatives
Research on acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, provides insights into their biological effects and toxicological profiles. This information is vital for assessing the safety and potential therapeutic uses of related compounds (Kennedy, 2001).
Quinoxaline and Antitumoral Properties
Quinoxaline compounds, which share some structural similarities with "2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide," have been investigated for their antitumoral properties. These studies highlight the potential of such compounds in the development of new cancer treatments (Pareek and Kishor, 2015).
Zaleplon and Sedative Hypnotic Applications
Zaleplon, a compound with a different target but relevant due to its pharmacological profile, exemplifies the application of complex organic molecules in the treatment of insomnia. This research underscores the potential of similar compounds for therapeutic use in sleep disorders (Heydorn, 2000).
Synthetic Procedures and Biological Interest
The synthesis and exploration of 2-guanidinobenzazoles, including potential therapeutic agents, are crucial for expanding the library of compounds with significant biological activities. This area of research is essential for discovering new drugs and understanding the chemistry behind their biological effects (Rosales-Hernández et al., 2022).
Hoechst 33258 and DNA Interaction
The study of Hoechst 33258 and its analogues, which bind to the minor groove of DNA, provides insight into the design and action mechanism of drugs targeting DNA. This research could be beneficial for developing novel therapeutic agents with specific DNA interactions (Issar and Kakkar, 2013).
Propiedades
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c22-18(19-3-4-21-5-7-23-8-6-21)11-14-10-16(26-20-14)13-1-2-15-17(9-13)25-12-24-15/h1-2,9-10H,3-8,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANMHDOEHPNETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

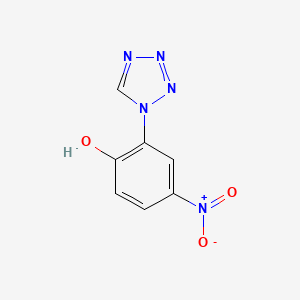
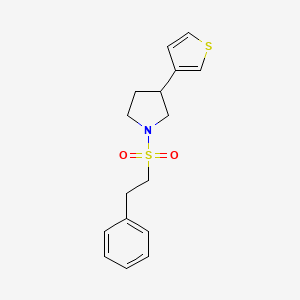
![2-Cyclopentylsulfanyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2808360.png)
![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)
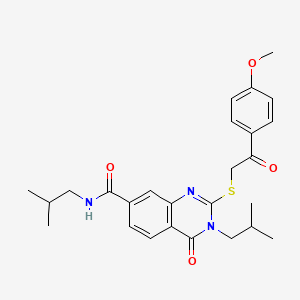
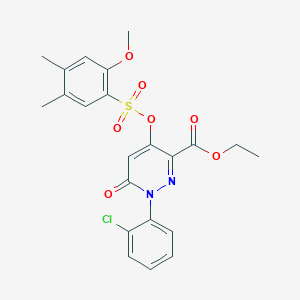
![1-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2808365.png)
![N-(2,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808368.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2808369.png)

![3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808374.png)
![(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2808375.png)
